An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzyl group, a tertiary alcohol, and a primary aminomethyl group, suggests a range of possible biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance based on related structures.
Chemical and Physical Properties
While specific experimental data for 4-(Aminomethyl)-1-benzylpiperidin-4-ol is limited in publicly available literature, its properties can be reliably estimated based on data from closely related analogs such as 4-Amino-1-benzylpiperidine.
| Property | Value | Source/Analogy |
| IUPAC Name | (1-benzyl-4-hydroxypiperidin-4-yl)methanamine | --- |
| CAS Number | 23804-68-4 | [Synblock] |
| Molecular Formula | C₁₃H₂₀N₂O | [Synblock] |
| Molecular Weight | 220.31 g/mol | [Synblock] |
| Melting Point | 121-122 °C | Analog: 4-Amino-1-benzylpiperidine[1] |
| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [Synblock] |
| 152 °C at 9.7 mmHg | Analog: 4-Amino-1-benzylpiperidine[1] | |
| Density | 0.933 g/mL at 25 °C | Analog: 4-Amino-1-benzylpiperidine[2] |
| pKa | 10.15 ± 0.20 (Predicted) | Analog: 4-Amino-1-benzylpiperidine[3] |
| Solubility | Immiscible in water; Soluble in ether. | Analog: 4-Amino-1-benzylpiperidine[3] |
| Refractive Index | n20/D 1.543 (lit.) | Analog: 4-Amino-1-benzylpiperidine[2] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), piperidine ring protons, and the aminomethyl group protons. The presence of the hydroxyl group may result in a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring (with distinct signals for the carbon bearing the hydroxyl and aminomethyl groups), and the aminomethyl carbon. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (alcohol), N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of benzylpiperidine structures. |
Experimental Protocols
While a specific protocol for the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol is not explicitly detailed in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds. A likely precursor for this synthesis is N-benzyl-4-piperidone.
Synthesis of N-benzyl-4-piperidone (Precursor)
A common method for the synthesis of N-benzyl-4-piperidone involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from the 1,4-addition of methyl acrylate to benzylamine.
Protocol:
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1,4-Addition: To a solution of benzylamine in methanol, slowly add a mixture of methyl acrylate and methanol. The reaction is typically stirred at room temperature for several hours, followed by heating to reflux to ensure completion. The resulting N,N-bis(β-propionate methyl ester) benzylamine is isolated by distillation under reduced pressure.
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Dieckmann Condensation: The diester is then subjected to a Dieckmann condensation using a strong base, such as sodium methoxide, in an inert solvent like toluene. The reaction mixture is heated to reflux.
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Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid.
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Neutralization and Extraction: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of approximately 8.5. The product, N-benzyl-4-piperidone, is then extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Proposed Synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
A potential route to synthesize the target compound from N-benzyl-4-piperidone involves a Strecker-type synthesis followed by reduction.
Protocol:
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Formation of α-aminonitrile: N-benzyl-4-piperidone is reacted with potassium cyanide and ammonium chloride in an aqueous ammonia solution. This reaction forms the corresponding α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile.
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Reduction of the Nitrile: The α-aminonitrile is then reduced to the primary amine. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature.
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Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the crude 4-(Aminomethyl)-1-benzylpiperidin-4-ol. The product can be further purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol are scarce. However, the activities of structurally related compounds provide valuable insights into its potential pharmacological profile.
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Antifungal Activity: 4-Aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis. They are thought to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for fungal cell membrane integrity. The piperidine ring at physiological pH is believed to mimic carbocationic high-energy intermediates in the enzymatic reactions.
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Sigma Receptor (σR) Affinity and Cholinesterase Inhibition: Pyridine derivatives containing a 1-benzylpiperidine moiety have shown high affinity for sigma receptors (σ₁R and σ₂R) and act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Sigma receptors are involved in various neurological processes, and their ligands are being investigated for the treatment of neurological disorders.
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Antimicrobial and Antimitotic Activity: N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Furthermore, the oxime derivative of N-benzyl piperidin-4-one has demonstrated antimitotic activity, suggesting potential applications in cancer research.
Based on this information, a hypothetical signaling pathway for a benzylpiperidine derivative could involve the modulation of sigma receptors, which in turn can influence calcium signaling and other downstream pathways, or the inhibition of key enzymes like cholinesterases.
Visualizations
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 4-(Aminomethyl)-1-benzylpiperidin-4-ol.
Hypothetical Signaling Pathway
Caption: Potential signaling pathways based on related benzylpiperidine compounds.
